molecular formula C21H20ClN3O5S B11620626 Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B11620626
M. Wt: 461.9 g/mol
InChI Key: ZCAABZBUFFPBIS-UHFFFAOYSA-N
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Description

Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an imidazolidinone ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate is then subjected to cyclization with thiourea and ethyl chloroacetate under acidic conditions to form the imidazolidinone ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

Scientific Research Applications

Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to heat shock proteins, such as TRAP1, which play a role in protein folding and stress response. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is unique due to its imidazolidinone ring and the combination of chlorophenyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H20ClN3O5S

Molecular Weight

461.9 g/mol

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

InChI

InChI=1S/C21H20ClN3O5S/c1-29-16-9-5-14(6-10-16)23-18(26)11-17-20(28)25(15-7-3-13(22)4-8-15)21(31)24(17)12-19(27)30-2/h3-10,17H,11-12H2,1-2H3,(H,23,26)

InChI Key

ZCAABZBUFFPBIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC(=O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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